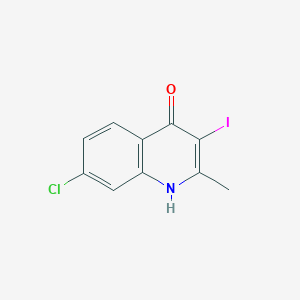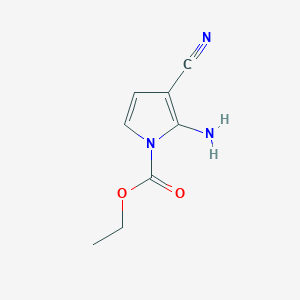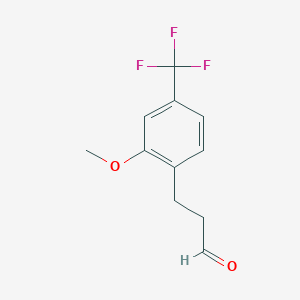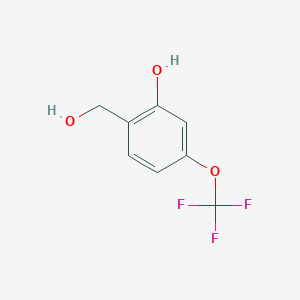![molecular formula C14H22O6 B15231299 Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features two 1,3-dioxolane rings fused to a bicyclo[2.2.2]octane core, with two hydroxymethyl groups attached at the 1’ and 4’ positions. The intricate structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursors such as bicyclo[2.2.2]octane derivatives undergo [4+2] cycloaddition with dioxolane derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the dioxolane rings or the bicyclo[2.2.2]octane core.
Substitution: Functional groups on the dioxolane rings or the bicyclo[2.2.2]octane core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the dioxolane rings or the bicyclo[2.2.2]octane core.
Scientific Research Applications
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxymethyl groups can form hydrogen bonds, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: Similar spirocyclic structure but with a bicyclo[2.2.1]heptane core.
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic cores but different functional groups.
Uniqueness
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is unique due to its dual dioxolane rings and hydroxymethyl groups, which provide distinct reactivity and stability. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H22O6 |
|---|---|
Molecular Weight |
286.32 g/mol |
InChI |
InChI=1S/C14H22O6/c15-8-11-1-3-12(9-16,4-2-11)13(7-11)19-10-14(20-13)17-5-6-18-14/h15-16H,1-10H2 |
InChI Key |
IHBVZUFWRUTBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC23OCC4(O3)OCCO4)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
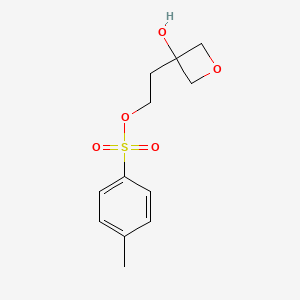
![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
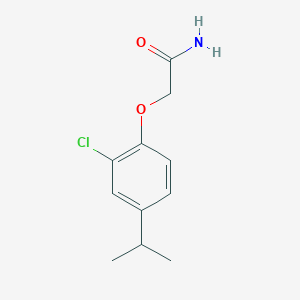
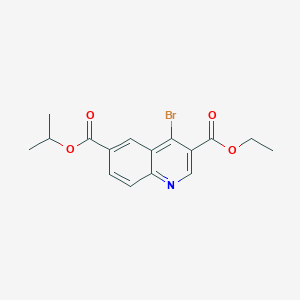
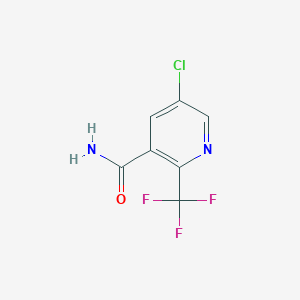
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)

